molecular formula C12H18N2O B058300 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide CAS No. 124499-22-5

2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Cat. No.: B058300
CAS No.: 124499-22-5
M. Wt: 206.28 g/mol
InChI Key: ZHIUNNNQUPYJKN-UHFFFAOYSA-N
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Description

2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide is an organic compound with a complex structure that includes an aminoethyl group attached to a phenyl ring, which is further connected to an N,N-dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide typically involves the reaction of 4-(2-aminoethyl)phenylamine with N,N-dimethylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl group can form hydrogen bonds or ionic interactions with target sites, while the N,N-dimethylacetamide moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminoethyl)phenylamine: A precursor in the synthesis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide.

    N,N-dimethylacetamide: A solvent and reagent in organic synthesis.

    2-(2-aminoethyl)phenol: A compound with similar structural features but different functional groups.

Uniqueness

This compound is unique due to its combination of an aminoethyl group and an N,N-dimethylacetamide moiety, which imparts specific chemical and physical properties. This combination allows for diverse applications and interactions that are not possible with simpler or structurally different compounds.

Properties

IUPAC Name

2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-14(2)12(15)9-11-5-3-10(4-6-11)7-8-13/h3-6H,7-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIUNNNQUPYJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567314
Record name 2-[4-(2-Aminoethyl)phenyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-22-5
Record name 4-(2-Aminoethyl)-N,N-dimethylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124499-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(2-Aminoethyl)phenyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124499-22-5
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